molecular formula C9H18N2O4 B14736019 1,3-Propanediol, 2,2-diethyl-, dicarbamate CAS No. 6009-77-4

1,3-Propanediol, 2,2-diethyl-, dicarbamate

Cat. No.: B14736019
CAS No.: 6009-77-4
M. Wt: 218.25 g/mol
InChI Key: VSYMNDBTCKIDLT-UHFFFAOYSA-N
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Description

1,3-Propanediol, 2,2-diethyl-, dicarbamate is an organic compound with the molecular formula C7H16O2. It is also known by other names such as 2,2-Diethyl-1,3-propanediol and 3,3-Dimethylol pentane . This compound is characterized by its two hydroxyl groups attached to a propane backbone, with two ethyl groups attached to the central carbon atom.

Chemical Reactions Analysis

1,3-Propanediol, 2,2-diethyl-, dicarbamate undergoes various chemical reactions, including:

Scientific Research Applications

1,3-Propanediol, 2,2-diethyl-, dicarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 2,2-diethyl-, dicarbamate involves its interaction with molecular targets and pathways within cells. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various biomolecules. These interactions can lead to changes in the structure and function of proteins and other cellular components .

Comparison with Similar Compounds

1,3-Propanediol, 2,2-diethyl-, dicarbamate can be compared with other similar compounds such as:

    2,2-Diethylpropane-1,3-diol: Similar structure but lacks the carbamate groups.

    3,3-Dimethylol pentane: Another name for the same compound.

    2,2-Diethylpropanediol-1,3: Similar structure with slight variations in functional groups. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and physical properties.

Properties

CAS No.

6009-77-4

Molecular Formula

C9H18N2O4

Molecular Weight

218.25 g/mol

IUPAC Name

[2-(carbamoyloxymethyl)-2-ethylbutyl] carbamate

InChI

InChI=1S/C9H18N2O4/c1-3-9(4-2,5-14-7(10)12)6-15-8(11)13/h3-6H2,1-2H3,(H2,10,12)(H2,11,13)

InChI Key

VSYMNDBTCKIDLT-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(COC(=O)N)COC(=O)N

Origin of Product

United States

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